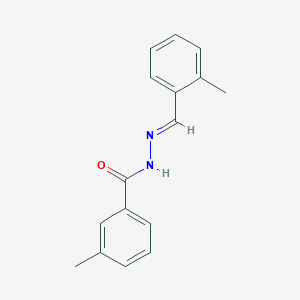

3-methyl-N'-(2-methylbenzylidene)benzohydrazide

Description

Properties

IUPAC Name |

3-methyl-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-5-9-14(10-12)16(19)18-17-11-15-8-4-3-7-13(15)2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDAXUYPFZEIEZ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416347 | |

| Record name | AC1NSDJE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-91-5 | |

| Record name | AC1NSDJE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-N’-(2-methylbenzylidene)benzohydrazide can be synthesized through a condensation reaction between 3-methylbenzohydrazide and 2-methylbenzaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the synthesis of 3-methyl-N’-(2-methylbenzylidene)benzohydrazide can be scaled up by employing continuous flow reactors or batch reactors. The use of catalysts, such as acids or bases, can enhance the reaction rate and improve the overall efficiency of the process. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

Substitution: The benzene ring and the hydrazide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the benzene ring or the hydrazide moiety.

Scientific Research Applications

Anticancer Activity

Benzohydrazides, including derivatives like 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, have shown promising results in anticancer research. Various studies have synthesized similar compounds and evaluated their cytotoxicity against different cancer cell lines. For instance:

- In vitro Studies : Compounds similar to this compound have been screened against human lung carcinoma (A-549) and colon cancer (HCT 116) cell lines. The results indicated moderate to significant inhibitory effects, with some compounds demonstrating IC50 values as low as 1.88 µM, indicating potent anticancer properties .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which is facilitated by the interaction of these compounds with cellular pathways that regulate cell growth and death .

Antimicrobial Activity

The antimicrobial properties of benzohydrazides have been extensively studied, with findings suggesting that these compounds can be effective against various pathogens:

- Bacterial Inhibition : Research has demonstrated that benzohydrazides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures were found to have minimum inhibitory concentrations (MIC) ranging from 1.51 µg/ml to over 5 µg/ml .

- Antifungal Effects : Some derivatives showed effectiveness against fungal strains like Candida albicans, with specific compounds achieving antifungal activity comparable to standard treatments .

Antiviral Activity

The antiviral potential of benzohydrazides has also been explored:

- HIV-2 Strain : Compounds structurally related to this compound were evaluated for their activity against HIV-2. Certain derivatives exhibited IC50 values lower than that of standard antiviral drugs like nevirapine, indicating their potential as effective antiviral agents .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-methylbenzoylhydrazine and 2-methylbenzaldehyde. The characterization of synthesized compounds is crucial for confirming their structure and purity:

- Spectroscopic Analysis : Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to characterize the synthesized compounds. For instance, IR spectra can reveal characteristic functional groups while NMR provides insights into the molecular structure .

Case Study 1: Anticancer Evaluation

In a study focused on synthesizing novel benzohydrazides, researchers prepared a series of compounds and evaluated their anticancer properties against A-549 cell lines using MTT assays. The most potent compound showed an IC50 value significantly lower than existing treatments, suggesting a new avenue for cancer therapy development .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of a library of benzohydrazide derivatives against various bacterial strains. The results highlighted several compounds with MIC values that suggest strong antibacterial activity, particularly against multi-drug resistant strains .

Mechanism of Action

The mechanism of action of 3-methyl-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparisons

Table 1: Structural Features of Selected Benzohydrazide Derivatives

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Br, F) increase polarity and hydrogen-bonding capacity, whereas methyl groups enhance hydrophobicity .

- Dihedral Angles : Smaller angles (e.g., 10.0° in fluorinated analog) may enhance π-π stacking and intermolecular interactions .

Table 2: Antimicrobial Activities of Benzohydrazide Derivatives

Key Observations :

Electronic and Spectroscopic Comparisons

- ¹H/¹³C NMR : Methyl groups in this compound resonate at δ ~2.3 ppm (CH₃), consistent with analogous hydrazones . Fluorinated analogs show downfield shifts (δ 7.8–8.2 ppm) for aromatic protons due to electron withdrawal .

- IR Spectroscopy : The C=O stretch (~1650 cm⁻¹) and N–H bend (~3200 cm⁻¹) are characteristic of hydrazones .

Mechanistic and Application Insights

- Antimicrobial Mechanisms : Hydrazones disrupt microbial membranes via lipophilic interactions; halogenation enhances penetration .

- Structural-Activity Relationships (SAR) :

- Therapeutic Potential: Copper complexes of hydroxybenzylidene derivatives show enhanced anticancer activity, suggesting metal coordination as a strategy for optimizing this compound .

Biological Activity

3-methyl-N'-(2-methylbenzylidene)benzohydrazide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is . Its structure consists of a hydrazone linkage between 3-methylbenzohydrazide and 2-methylbenzaldehyde, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzohydrazide derivatives could inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial effect. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For instance, analogs of this compound displayed potent cytotoxicity against B16F10 melanoma cells, with IC50 values indicating strong inhibitory effects on cellular proliferation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Analog 1 | B16F10 | 5.0 | Apoptosis via caspase activation |

| Analog 2 | MCF-7 | 10.0 | Cell cycle arrest |

| Analog 3 | HeLa | 7.5 | Induction of oxidative stress |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

| Trolox | 80 | 88 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydrazone group is known to participate in hydrogen bonding and π-π stacking interactions with biomolecules, which may inhibit enzyme activity or alter cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of benzohydrazide derivatives found that compounds similar to this compound inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections.

- Cytotoxicity in Cancer Research : In vitro studies showed that this compound effectively reduced cell viability in melanoma cells, highlighting its potential as an anticancer drug candidate.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a condensation reaction between 2-methylbenzaldehyde and 3-methylbenzohydrazide under reflux in polar protic solvents (e.g., ethanol or methanol). Key steps include:

- Reagent Ratios: A 1:1 molar ratio of aldehyde to hydrazide is standard.

- Solvent and Temperature: Ethanol reflux (~78°C) for 4–6 hours ensures efficient imine bond formation .

- Purification: Recrystallization from ethanol or methanol yields pure crystals, while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities .

Example Reaction Conditions from Analogous Compounds:

| Compound Analogue | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| N'-(2,3-Dichlorobenzylidene)-2-hydroxybenzohydrazide | Ethanol | Reflux | 75–85% | |

| (E)-2-Amino-N'-(2-methylbenzylidene)benzohydrazide | Ethanol | Reflux | 81% |

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups:

- C=O stretch (~1640–1660 cm⁻¹) for the hydrazide carbonyl.

- C=N stretch (~1600 cm⁻¹) for the imine bond .

- NMR Spectroscopy:

- ¹H NMR: A singlet at δ ~8.6 ppm corresponds to the imine proton (H-C=N). Methyl groups on the benzylidene and benzohydrazide moieties appear as singlets at δ ~2.4–2.5 ppm .

- ¹³C NMR: Carbonyl carbons (C=O) resonate at δ ~165 ppm, while imine carbons (C=N) appear at δ ~150 ppm .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=N bond length ~1.28 Å) and confirms stereochemistry .

Q. What in vitro assays are recommended for evaluating the antioxidant potential of benzohydrazide derivatives?

Methodological Answer:

- DPPH Assay: Measures radical scavenging via UV-Vis absorbance at 517 nm. IC₅₀ values <50 µM indicate high activity .

- ABTS Assay: Quantifies decolorization of ABTS⁺ radicals at 734 nm.

- FRAP Assay: Evaluates ferric ion reduction capacity using Trolox equivalents .

- Kinetic Studies: Monitor reaction rates with HO• radicals using stopped-flow techniques to determine rate constants (e.g., k = 1.2 × 10⁴ M⁻¹s⁻¹) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity and interaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate thermodynamic parameters (e.g., bond dissociation enthalpy, electron transfer energetics) to identify dominant antioxidant mechanisms (SPLET vs. HAT) .

- Optimize molecular geometry to determine reactive sites (e.g., nitrogen on the hydrazide bridge) .

- Molecular Docking:

- Use AutoDock Vina to simulate binding to target proteins (e.g., acetylcholinesterase). Dock the compound into active sites (grid size: 60 × 60 × 60 Å) and analyze binding energies (<−7.0 kcal/mol suggests strong inhibition) .

- Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .

Q. How can researchers resolve contradictions between experimental and computational data regarding antioxidant mechanisms?

Methodological Answer:

- Multi-Method Validation:

- Compare experimental IC₅₀ values with DFT-calculated thermodynamic parameters (e.g., Gibbs free energy). A strong correlation (R² > 0.9) confirms computational reliability .

- Use kinetic isotope effects (KIE) to distinguish between HAT and SPLET mechanisms. A KIE > 2 indicates HAT dominance .

- Case Study: For 4-hydroxycoumarin benzohydrazide, combined kinetic and DFT analysis revealed a multi-stage SPLET–RRC mechanism despite initial discrepancies .

Q. What structural modifications enhance cholinesterase inhibitory activity in benzohydrazide derivatives?

Methodological Answer:

-

Key Modifications:

-

Structure-Activity Relationship (SAR):

Substituent AChE IC₅₀ (µM) BChE IC₅₀ (µM) -H 25.3 30.1 -SO₂NH₂ 6.8 8.2 -F 4.1 5.9

Q. How do substituents on the benzylidene ring influence pharmacokinetic properties and ADMET profiles?

Methodological Answer:

- Lipophilicity (LogP): Methyl groups (e.g., 2-methyl) increase LogP (~3.5), enhancing blood-brain barrier penetration but reducing solubility .

- ADMET Predictions (SwissADME):

- Absorption: High gastrointestinal absorption (TPSA < 90 Ų).

- Toxicity: Ames test negativity for methyl-substituted derivatives .

- Metabolism: CYP3A4 enzyme interactions are minimized with bulky substituents (e.g., trifluoromethyl) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.